molecular formula C19H26N4O3 B2956252 4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide CAS No. 1421485-65-5

4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide

Cat. No.: B2956252
CAS No.: 1421485-65-5
M. Wt: 358.442
InChI Key: JKBHUHRJXOETLO-UHFFFAOYSA-N
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Description

4-((1H-Pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group at position 1, a pyrazole-linked methyl group at position 4, and a 3,4-dimethoxybenzyl moiety attached to the carboxamide nitrogen. Its molecular formula is C₁₉H₂₅N₃O₃, with a molecular weight of 343.42 g/mol.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-25-17-5-4-16(12-18(17)26-2)13-20-19(24)22-10-6-15(7-11-22)14-23-9-3-8-21-23/h3-5,8-9,12,15H,6-7,10-11,13-14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBHUHRJXOETLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)CN3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H22N4O3\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_3

This molecular formula indicates the presence of a piperidine ring, a pyrazole moiety, and methoxy groups that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines. A structure-activity relationship (SAR) analysis demonstrated that modifications in the pyrazole structure can significantly enhance cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) .

Antimicrobial Activity

Antimicrobial assessments have revealed that certain pyrazole derivatives exhibit notable activity against a range of pathogens. The compound's structural components may contribute to its ability to disrupt microbial cell membranes, leading to cell lysis. In vitro studies have indicated moderate to excellent antifungal activity against several phytopathogenic fungi .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that This compound may possess therapeutic benefits in inflammatory conditions .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with substitutions at the piperidine ring showed enhanced activity compared to unsubstituted analogs .
  • Antifungal Activity : Another investigation focused on the antifungal properties of synthesized pyrazole carboxamides. Among them, compounds structurally related to This compound exhibited significant inhibition against fungi like Fusarium solani and Botrytis cinerea .

Data Tables

Biological ActivityCompoundEffectiveness
Anticancer4-Pyrazole DerivativeIC50 = 15 µM (MCF-7)
Antifungal5-Methyl-PyrazoleEffective against Cytospora sp.
Anti-inflammatoryPyrazole AnalogInhibition of TNF-α production

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related piperidine-carboxamide derivatives, emphasizing substituent variations and inferred properties.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
4-((1H-Pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide Piperidine-carboxamide - 4-position: (1H-pyrazol-1-yl)methyl
- N-substituent: 3,4-dimethoxybenzyl
343.42 Pyrazole heterocycle; dimethoxy groups may enhance solubility and CNS penetration
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide (Compound 53) Piperidine-carboxamide - 4-position: Bromobenzodiazol-2-one
- N-substituent: 3,4-dichlorophenyl
~450 (estimated) Brominated benzodiazolone; dichlorophenyl group suggests lipophilicity
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine-carboxamide - Pyrazolo[3,4-b]pyridine core
- N-substituent: ethyl/methyl pyrazole
374.4 Extended polyheterocyclic system; potential kinase inhibition
1-(2-Chlorobenzyl)piperidine-3-carbohydrazide Piperidine-carbohydrazide - 1-position: 2-chlorobenzyl
- 3-position: carbohydrazide
~280 (estimated) Chlorobenzyl group; carbohydrazide may confer metal-binding properties

Structural and Functional Insights:

Substituent Impact on Bioactivity: The target compound’s 3,4-dimethoxybenzyl group contrasts with the 3,4-dichlorophenyl substituent in Compound 53 . This difference may influence target selectivity, particularly in enzymes or receptors sensitive to electronic effects. The pyrazole-methyl substituent in the target compound differs from the bromobenzodiazol-2-one in Compound 53. Pyrazole’s hydrogen-bonding capacity could enhance interactions with polar residues in binding pockets, whereas bromobenzodiazol-2-one may contribute to π-π stacking or halogen bonding .

Heterocyclic Core Variations :

  • The pyrazolo[3,4-b]pyridine core in the compound from introduces a fused heterocyclic system, likely increasing rigidity and planarity compared to the target’s piperidine-pyrazole combination. Such structural differences may affect pharmacokinetic properties like oral bioavailability or blood-brain barrier penetration.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Compound 53, which involves coupling a piperidine intermediate (e.g., 4-(pyrazolylmethyl)piperidine) with a substituted benzyl isocyanate.

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